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molecular formula C9H14O4 B102791 Ethyl 3-acetyl-4-oxopentanoate CAS No. 18835-02-4

Ethyl 3-acetyl-4-oxopentanoate

Cat. No. B102791
M. Wt: 186.2 g/mol
InChI Key: NKGFIBABDQHCHZ-UHFFFAOYSA-N
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Patent
US05684024

Procedure details

A solution of 28.2 ml (0.275 moles) of 2,4-pentanedione and 27.7 ml (0.25 moles) of ethyl bromoacetate in 50 ml of acetone was stirred under nitrogen while 38.0 g (0.275 moles) of dry potassium carbonate, predried at 100° C. under vacuum for 18 hours, was added. The mixture was heated to reflux for 4.5 hours. After cooling, the mixture was separated by filtration and the solid was washed with two portions of 50 ml of acetone. The filtrate was concentrated to dryness, dissolved in methylene chloride, filtered through Fluorosil, concentrated under vacuum to dryness, leaving a residual oil which was distilled. The fraction distilling at 48°-52° C. at 0.05 mm pressure was collected and 26.5 g of ethyl 3-acetyl-4-oxopentanoate were obtained.
Quantity
28.2 mL
Type
reactant
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].Br[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:4]([CH:3]([C:2](=[O:7])[CH3:1])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:6])[CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
28.2 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
27.7 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was separated by filtration
WASH
Type
WASH
Details
the solid was washed with two portions of 50 ml of acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through Fluorosil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to dryness
CUSTOM
Type
CUSTOM
Details
leaving a residual oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 48°-52° C. at 0.05 mm pressure
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C(CC(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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